molecular formula C10H10O4 B14855012 3-Acetyl-5-methoxybenzoic acid

3-Acetyl-5-methoxybenzoic acid

Cat. No.: B14855012
M. Wt: 194.18 g/mol
InChI Key: PDVUAMPWORAZHJ-UHFFFAOYSA-N
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Description

3-Acetyl-5-methoxybenzoic acid is a benzoic acid derivative with a methoxy group (-OCH₃) at the 5-position and an acetyl group (-COCH₃) at the 3-position of the aromatic ring. The methoxy group, being electron-donating, may counterbalance this effect depending on its position and steric interactions. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis due to their tunable reactivity .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-acetyl-5-methoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

PDVUAMPWORAZHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of 3-Acetyl-5-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction forms esters via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water .

Reaction TypeReagentsConditionsProduct
EsterificationAlcohol, H₂SO₄RefluxEsters (e.g., methyl ester)

Mechanism:

  • Protonation: Acid catalyst protonates the carbonyl oxygen.

  • Nucleophilic attack: Alcohol attacks the carbonyl carbon.

  • Water elimination: Tetrahedral intermediate loses water to form the ester .

Amidation

The carboxylic acid can be converted to an amide using carbodiimides (e.g., DCC) and coupling agents (e.g., NHS). This reaction replaces the hydroxyl group with an amine under mild conditions in aprotic solvents like DMF .

Reaction TypeReagentsConditionsProduct
AmidationDCC, Amine, NHSRT, DMFAmides

Mechanism:

  • Active intermediate formation: DCC activates the carboxylic acid.

  • Nucleophilic substitution: Amine displaces the leaving group (e.g., NHS ester) .

Hydrolysis

Esters derived from 3-Acetyl-5-methoxybenzoic acid can undergo hydrolysis under acidic or alkaline conditions to regenerate the carboxylic acid. This reversibility is critical for modulating reactivity in downstream applications.

Reaction TypeReagentsConditionsProduct
HydrolysisH₂O, HCl/KOHHeatCarboxylic acid

Oxidation

The acetyl group may undergo oxidation under specific conditions, though detailed pathways are less well-characterized. Oxidation could potentially modify the acetyl group’s structure, altering reactivity for specialized applications.

Acylation Reactions

The compound may participate in acylation reactions (e.g., forming acid anhydrides) using activating agents like DCC. These reactions proceed via nucleophilic acyl substitution, enabling functionalization for drug design or material synthesis .

Mechanistic Insights

The electron-donating methoxy group and **electron-with

Scientific Research Applications

3-Acetyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-acetyl-5-methoxybenzoic acid, highlighting differences in substituents, molecular properties, and functional behavior:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference ID
4-Acetyl-3-methoxy-5-methylbenzoic acid Acetyl (4), methoxy (3), methyl (5) C₁₁H₁₂O₄ 208.21 Methyl group increases steric hindrance; acetyl and methoxy influence solubility
3-Methoxycarbonyl-5-methylbenzoic acid Methoxycarbonyl (3), methyl (5) C₁₀H₁₀O₅ 210.18* Methoxycarbonyl (-COOCH₃) enhances electron-withdrawing effects, increasing acidity
3-Methoxy-5-nitrobenzoic acid Methoxy (3), nitro (5) C₈H₇NO₅ 197.15 Nitro group (-NO₂) strongly electron-withdrawing, significantly boosts acidity
3-Ethoxy-5-(methoxycarbonyl)benzoic acid Ethoxy (3), methoxycarbonyl (5) C₁₁H₁₂O₅ 224.21 Ethoxy group (-OCH₂CH₃) offers greater lipophilicity than methoxy
Ethyl 3-hydroxy-5-methylbenzoate Hydroxy (3), methyl (5), ethyl ester C₁₀H₁₂O₃ 180.20 Esterification reduces acidity; hydroxy and methyl affect hydrogen bonding

*Calculated based on molecular formula.

Key Comparative Insights:

Acidity :

  • Electron-withdrawing groups (e.g., nitro, acetyl, methoxycarbonyl) increase acidity by stabilizing the deprotonated carboxylate ion. For example, 3-methoxy-5-nitrobenzoic acid (pKa ~1.5–2.5) is far more acidic than 3-acetyl-5-methoxybenzoic acid (estimated pKa ~3.5–4.5) due to the nitro group’s strong inductive effect .
  • Methoxy groups (-OCH₃) are electron-donating via resonance, which may slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2) .

Solubility :

  • Polar substituents like methoxycarbonyl (-COOCH₃) or acetyl (-COCH₃) improve solubility in organic solvents (e.g., DMSO, acetone) but reduce water solubility. Ethyl esters (e.g., ethyl 3-hydroxy-5-methylbenzoate) exhibit higher lipophilicity .

Reactivity: Acetyl and methoxycarbonyl groups are susceptible to nucleophilic attack, enabling further derivatization. For instance, methoxycarbonyl can undergo hydrolysis to carboxylic acids under basic conditions . Nitro groups can be reduced to amines, offering pathways for synthesizing amino derivatives .

Steric Effects :

  • Bulky substituents like methyl (e.g., in 4-acetyl-3-methoxy-5-methylbenzoic acid) may hinder reactions at the aromatic ring or carboxyl group .

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